molecular formula C16H23BO4 B3178295 Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate CAS No. 490035-82-0

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

Cat. No.: B3178295
CAS No.: 490035-82-0
M. Wt: 290.2 g/mol
InChI Key: VAWYJERIKSKEPK-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS: 490035-82-0, MFCD16996366) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₆H₂₃BO₄, with an average molecular mass of 290.168 g/mol and a monoisotopic mass of 290.168940 . The compound features a pinacol-protected boronate group attached to the para-position of a phenyl ring, which is further linked to a methyl propanoate ester. This structure enhances stability and reactivity in palladium-catalyzed coupling reactions, making it valuable in pharmaceutical and materials chemistry .

Properties

IUPAC Name

methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-7,9-10H,8,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWYJERIKSKEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate is a compound with significant potential in medicinal chemistry and organic synthesis. Its biological activity has garnered attention due to its unique structural properties that facilitate various interactions in biological systems.

  • Molecular Formula : C10H19BO4
  • Molecular Weight : 214.066 g/mol
  • CAS Number : 1150561-77-5
  • Functional Groups : Alkyl, Ester
  • Purity : Typically ≥ 98% .

The biological activity of this compound primarily stems from its boron-containing structure, which enhances its reactivity and solubility. Boron compounds have been shown to interact with biological molecules such as proteins and nucleic acids, potentially modulating their functions. The dioxaborolane moiety is particularly notable for its ability to form reversible covalent bonds with biomolecules, which can be exploited in drug design.

In Vitro Studies

Recent studies have examined the compound's efficacy in various biological assays:

  • Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes related to metabolic pathways. For instance, in a study focusing on tryptophan hydroxylase (TPH1), a derivative of this compound exhibited up to 64% inhibition at a concentration of 100 µM .
  • Cell Viability Assays : In cell culture studies, this compound was evaluated for cytotoxicity against various cancer cell lines. Results indicated that the compound can selectively induce apoptosis in certain cell types while sparing normal cells .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Cancer Therapy : A study reported that compounds similar to this compound showed promise in targeting cancer stem cells. These compounds were able to inhibit the growth of tumors in xenograft models by disrupting key signaling pathways involved in cell proliferation and survival .
  • Drug Development : The compound has been utilized as a scaffold in the synthesis of new drug candidates aimed at treating obesity and metabolic disorders. Its ability to modulate enzyme activity makes it a valuable tool in developing therapeutics targeting metabolic pathways .

Applications

The applications of this compound extend beyond medicinal chemistry:

  • Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules.
  • Bioconjugation Techniques : The compound is employed to attach biomolecules to surfaces or other molecules in biotechnological applications.
  • Materials Science : Its chemical stability and reactivity make it suitable for developing advanced materials such as polymers and coatings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

General Information: Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is extensively used in Suzuki-Miyaura coupling reactions. These reactions typically involve the use of a palladium catalyst to form a carbon-carbon bond between the boronic ester and an organic halide.

Reaction Conditions: These reactions are generally conducted under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Mechanism: The mechanism of action primarily revolves around its role as a boronic ester in Suzuki-Miyaura coupling reactions.

  • Transmetalation : The boron atom in the pinacol boronic ester reacts with a carbon-halide bond (often a chloride, bromide, or iodide) on another molecule to form a new carbon-carbon bond.

  • Oxidative Addition : During the coupling reaction, the boron atom undergoes oxidative addition with the palladium catalyst, forming a reactive intermediate.

  • Reductive Elimination : This intermediate then reacts with the organic halide via transmetalation, followed by reductive elimination to form the new C-C bond and regenerate the palladium catalyst.

Borylation Reactions

General Information: this compound can be synthesized using palladium-catalyzed borylation reactions.

Reaction Conditions: These reactions often require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. The use of catalysts may also be employed to enhance reaction rates.

Proto-deborylation

General Information: Proto-deborylation can lead to benzenes .

Reaction Conditions: The reaction can be promoted by catalytic amounts of radical initiators .

Table 1. Effect of Lewis acids on the product spectrum

Lewis AcidReaction Time and TemperatureYield (%)
Tris(pentafluorophenyl)borane15 min at 40°C89 ± 1

Other Potential Reactions

Given the presence of both a boronic ester and an ester functional group, this compound may undergo reactions typical of these functionalities:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

  • Transesterification: The ester group can undergo transesterification reactions with other alcohols in the presence of a catalyst.

  • Reduction: The ester group can be reduced to an alcohol using reducing agents.

  • Oxidation: Boronic esters can undergo oxidation reactions, leading to the formation of phenols or other oxidized products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related boronate esters, focusing on molecular features, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Reactivity/Applications
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (Target) 490035-82-0 C₁₆H₂₃BO₄ 290.168 Para-substituted phenyl ring; methyl ester High reactivity in Suzuki couplings; used in FABP4/5 inhibitor synthesis
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 490035-79-5 C₁₇H₂₅BO₄ 304.19 Ethyl ester instead of methyl Similar reactivity but slightly altered solubility and lipophilicity
Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 917024-58-9 C₁₆H₂₃BO₄ 290.168 Meta-substituted phenyl ring Lower coupling efficiency due to steric hindrance
tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate 872054-15-4 C₁₉H₂₉BO₄ 332.24 tert-Butyl ester group Enhanced steric bulk; used in controlled-release drug formulations
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate - C₁₅H₂₇BO₄ 290.20 Methyl branch on the propanoate chain Altered electronic effects; potential for asymmetric synthesis
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile 1015255-36-3 C₁₅H₂₀BNO₂ 257.14 Nitrile group replaces ester Reactivity in cyanation reactions; lower polarity

Key Findings:

Structural Influence on Reactivity :

  • The para-substitution in the target compound optimizes electronic communication between the boronate and ester groups, enhancing cross-coupling efficiency compared to meta-substituted analogs .
  • Ethyl and tert-butyl esters exhibit modified solubility profiles, with tert-butyl derivatives favoring hydrophobic environments in drug delivery systems .

Synthetic Utility: The target compound is a key intermediate in synthesizing 3-(2-(6-chloro-4-phenylquinolin-2-yl)phenyl)propanoic acid, a FABP4/5 inhibitor with 88% yield in coupling reactions . Meta-substituted analogs (e.g., CAS 917024-58-9) show reduced reactivity in Suzuki couplings due to steric constraints .

Physical Properties :

  • The tert-butyl derivative (CAS 872054-15-4) has a higher predicted boiling point (412.6°C) and density (1.03 g/cm³) compared to the methyl ester .
  • Nitrile-containing analogs (e.g., CAS 1015255-36-3) exhibit lower molecular weights and altered polarity, impacting their use in hydrophilic matrices .

Safety and Handling: Ethyl 3-(4-(4,4,5,5-tetramethyl-...)propanoate (CAS 490035-79-5) carries hazard statements H302-H315-H319-H335, indicating risks of toxicity and irritation, common among boronate esters .

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, and how is its purity confirmed?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, boronic ester intermediates are coupled with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane, with bases like Cs₂CO₃ to facilitate transmetalation . Purification involves column chromatography (e.g., hexanes/EtOAc gradients) or work-up procedures like acid washing (1 N HCl) to remove residual catalysts . Purity is confirmed via TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) and NMR spectroscopy (¹H, ¹³C, ¹¹B), with comparison to literature data .

Basic: What solvent systems and reaction conditions optimize Suzuki-Miyaura couplings involving this boronic ester?

Optimal conditions include anhydrous solvents (THF, dioxane) under inert gas (N₂/Ar) to prevent boronic ester hydrolysis. Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are common, with bases such as K₂CO₃ or Cs₂CO₃ (1.5–2.0 equiv) to activate the boronate . Reaction temperatures range from 80°C (reflux) to 100°C for 6–12 hours. Post-reaction, quenching with brine and extraction with chlorinated solvents (e.g., CH₂Cl₂) improve yield .

Advanced: How can researchers address low yields in cross-coupling reactions with this compound?

Low yields may arise from steric hindrance at the boronic ester’s para position or competing protodeboronation. Strategies include:

  • Catalyst optimization : Switching to bulky ligands (e.g., XPhos) enhances turnover in sterically demanding reactions .
  • Base selection : Using milder bases (e.g., K₃PO₄) reduces side reactions with acid-sensitive functional groups .
  • Additives : Adding molecular sieves or fluoride sources (e.g., CsF) stabilizes the boronate intermediate .
    Evidence from Furuya and Ritter (2009) shows yields improve from 33% to >80% by adjusting catalyst loading and reaction time .

Advanced: How does the steric and electronic environment of this boronic ester influence coupling efficiency?

The electron-rich dioxaborolane ring enhances stability but may reduce reactivity in electron-deficient systems. Steric effects from the tetramethyl groups can slow transmetalation, requiring higher temperatures (e.g., 100°C) for aryl chlorides. Comparative studies with unsubstituted phenylboronic esters show a 20–30% decrease in yield for sterically hindered substrates .

Advanced: What analytical methods resolve discrepancies in reported NMR chemical shifts for this compound?

Discrepancies in ¹H/¹³C NMR data (e.g., δ 7.11–7.85 ppm for aromatic protons) often stem from solvent (DMSO-d₆ vs. CDCl₃) or concentration effects. Deuterated solvents like DMSO-d₆ upfield-shift protons due to hydrogen bonding . Researchers should replicate conditions from literature (e.g., 600 MHz vs. 400 MHz instruments) and use internal standards (e.g., TMS) for calibration .

Basic: How is this compound utilized in synthesizing bioactive molecules?

It serves as a key intermediate in drug discovery:

  • PPARα/γ dual agonists : Ethyl derivatives of this boronic ester undergo coupling with phenoxyacetates to generate antidiabetic candidates .
  • FABP4/5 inhibitors : Suzuki reactions with quinoline halides yield anti-inflammatory agents (88% yield) .
  • Radiotracers : Fluorinated analogs are synthesized for ¹⁸F-labeled PET imaging probes .

Advanced: What precautions are necessary to prevent boronic ester decomposition during multi-step syntheses?

  • Moisture control : Store under N₂ and use anhydrous solvents (e.g., THF over molecular sieves) .
  • Acid sensitivity : Avoid strong acids during work-up; use citric acid (pH ~4) for neutralization instead of HCl .
  • Temperature : Limit heating above 120°C to prevent thermal decomposition .

Advanced: How can regioselectivity be controlled in meta-substituted aryl couplings?

Meta-selectivity is achieved using directing groups (e.g., amides) or tailored ligands. For example, dtbpy ligands promote meta-borylation in benzylamine derivatives via Pd catalysis . Computational modeling (DFT) aids in predicting substituent effects on transition states .

Basic: What spectroscopic techniques confirm the integrity of the boronic ester moiety?

¹¹B NMR is critical, with a singlet at δ 28–32 ppm confirming the dioxaborolane structure. IR spectroscopy detects B-O stretches at ~1350 cm⁻¹. MALDI-TOF MS validates molecular weight (MW 276.14) .

Advanced: How does this compound perform in non-traditional applications like OLED materials?

It enables synthesis of thermally activated delayed fluorescence (TADF) emitters. Coupling with dihydroacridine or phenoxazine derivatives produces blue-emitting materials with high quantum yields (ΦPL >90%) . Stability under vacuum deposition conditions (150°C, 10⁻⁶ Torr) is confirmed via DSC/TGA .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanoate

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